N-ethyl-4-isopropyl-N-phenylbenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research
Benzamide derivatives are a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile biological activities and synthetic utility. The core structure, a simple amide of benzoic acid, serves as a versatile template for the introduction of various substituents, leading to a vast library of molecules with diverse properties. sigmaaldrich.commdpi.comnih.govbldpharm.com In medicinal chemistry, the benzamide moiety is a well-established pharmacophore found in numerous approved drugs. Research has demonstrated that N-substituted benzamides exhibit a wide spectrum of biological effects, including antitumor sigmaaldrich.commdpi.com, antimicrobial bldpharm.com, insecticidal nih.govsigmaaldrich.com, and neuroleptic activities. sigmaaldrich.com The ability of the amide group to participate in hydrogen bonding and the potential for the aromatic rings to engage in various non-covalent interactions are key to their biological function. nih.gov
Significance of N-ethyl-4-isopropyl-N-phenylbenzamide within Advanced Organic Synthesis and Chemical Biology
The study of such specific substitution patterns is vital in advanced organic synthesis for understanding structure-activity relationships (SAR). By systematically modifying the substituents on the benzamide core, chemists can fine-tune the electronic and steric properties of the molecule to optimize its function, be it as a catalyst, a material component, or a biologically active agent. In chemical biology, this compound could serve as a chemical probe to investigate biological pathways or as a lead compound for drug discovery, assuming it demonstrates interesting biological activity.
Overview of Current Research Trajectories Involving N-substituted Benzamide Scaffolds
Current research on N-substituted benzamides is highly dynamic and multifaceted. One major trajectory is the continued development of novel therapeutic agents. sigmaaldrich.commdpi.comnih.govbldpharm.com For instance, researchers are actively designing and synthesizing new benzamide derivatives as inhibitors of enzymes implicated in cancer, such as histone deacetylases (HDACs). sigmaaldrich.commdpi.com Another significant area of investigation is their application in agrochemicals, with studies focusing on the synthesis of benzamides with potent insecticidal and fungicidal properties. nih.govsigmaaldrich.com
Furthermore, the development of new synthetic methodologies for the efficient and selective construction of N-substituted benzamides remains an active area of research. This includes the exploration of novel coupling reagents, catalysts, and reaction conditions to improve yields, reduce waste, and increase the diversity of accessible structures. The use of N-substituted benzamides as ligands in transition-metal catalysis and as building blocks in the synthesis of more complex molecules are also prominent research themes. cas.org
Delimitation of Research Focus for this compound Studies
Given the current landscape of available scientific data, a dedicated research focus on this compound would necessarily begin with its fundamental synthesis and characterization. Initial studies would likely involve establishing a reliable synthetic route, for example, via the acylation of N-ethylaniline with 4-isopropylbenzoyl chloride. Following successful synthesis, comprehensive spectroscopic and crystallographic analysis would be essential to fully characterize the molecule's structure.
Subsequent research could then branch into exploring its potential applications. In the realm of organic synthesis, its properties as a ligand or a directing group could be investigated. In chemical biology, screening for various biological activities would be a logical next step. This could involve assays for anticancer, antimicrobial, or other therapeutic effects. The data gathered from these foundational studies would be crucial for determining the potential significance and future research directions for this specific compound.
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.372 |
IUPAC Name |
N-ethyl-N-phenyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-19(17-8-6-5-7-9-17)18(20)16-12-10-15(11-13-16)14(2)3/h5-14H,4H2,1-3H3 |
InChI Key |
NTZBGJHACJFMIN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Pathways Toward N Ethyl 4 Isopropyl N Phenylbenzamide
Retrosynthetic Analysis of N-ethyl-4-isopropyl-N-phenylbenzamide
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For this compound, the most prominent functional group is the tertiary amide. The primary disconnection strategy, therefore, involves cleaving the amide C-N bond. This leads to two key synthons: a 4-isopropylbenzoyl cation equivalent and an N-ethylaniline anion equivalent.
These synthons correspond to the following practical starting materials:
4-isopropylbenzoyl chloride : An activated derivative of 4-isopropylbenzoic acid.
N-ethylaniline : A commercially available secondary amine.
A further retrosynthetic step can be applied to 4-isopropylbenzoyl chloride. Disconnecting the carboxyl group from the aromatic ring points to 4-isopropyltoluene (p-cymene) or isopropylbenzene (cumene) as the hydrocarbon precursors. These can be converted to 4-isopropylbenzoic acid via oxidation, which is then transformed into the corresponding acyl chloride. This multi-step disconnection strategy breaks the target molecule down into simple, cost-effective industrial chemicals.
Overview of Established and Novel Synthetic Routes for N-substituted Benzamidesacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov
The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, with applications ranging from materials science to pharmaceuticals. researchgate.net A multitude of methods have been developed over the years, from classic condensation reactions to modern metal-catalyzed processes.
Amidation Reactions for this compound Formationacs.org
The most direct and widely practiced method for synthesizing this compound is the acylation of N-ethylaniline with an activated derivative of 4-isopropylbenzoic acid. The Schotten-Baumann reaction, which utilizes an acyl chloride and a base, is a classic example.
Reaction Scheme:
Step 1: Preparation of 4-isopropylbenzoyl chloride. 4-isopropylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the highly reactive 4-isopropylbenzoyl chloride.
Step 2: Amide Formation. 4-isopropylbenzoyl chloride is then reacted with N-ethylaniline. youtube.com A base, typically pyridine (B92270) or a tertiary amine like triethylamine (B128534), is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. nih.govnanobioletters.com
This method is highly efficient and generally proceeds with high yields, making it suitable for both laboratory and industrial-scale synthesis. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) or diethyl ether at room temperature. nanobioletters.com
Alternative Synthetic Approaches to this compound and Analogsmdpi.comresearchgate.netnih.gov
Beyond the traditional acyl chloride route, several innovative methods have emerged for the formation of N-substituted benzamides, which could be adapted for the synthesis of the target molecule.
Catalytic Direct Amidation: Modern approaches focus on the direct coupling of carboxylic acids and amines, avoiding the pre-activation step to the acyl chloride. This enhances atom economy and reduces waste. Catalytic systems employing boronic acids, or metal catalysts like those based on copper or ruthenium, can facilitate this transformation under milder conditions. researchgate.net For instance, a copper-catalyzed Ullmann-type N-arylation could theoretically be used to form the N-phenyl bond if starting from an N-ethyl-4-isopropylbenzamide precursor. nih.gov
Oxidative Amidation: Amides can be synthesized via the oxidative coupling of aldehydes and amines. mdpi.comresearchgate.net In a hypothetical application to this synthesis, 4-isopropylbenzaldehyde (B89865) could be reacted with N-ethylaniline in the presence of an oxidizing agent and a suitable catalyst, such as a nickel(II) pincer complex, to form the amide bond directly. mdpi.com
Friedel-Crafts Carboxamidation: A direct, albeit less common, route involves the Friedel-Crafts-type reaction of an arene with a carboxamidating agent. For example, cyanoguanidine has been used with a Brønsted superacid like triflic acid to directly amidate aromatic rings. nih.gov This could potentially be used to install the amide functionality onto an isopropylbenzene scaffold.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound, particularly via the acyl chloride route, involves careful control of several parameters to maximize yield and purity while minimizing reaction time.
Key parameters for optimization include:
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically preferred to prevent hydrolysis of the acyl chloride. nih.gov
Base: The choice and stoichiometry of the base are critical. Pyridine can act as both a base and a nucleophilic catalyst, while hindered bases like triethylamine primarily serve to scavenge acid. nih.gov An excess of the base is often used to ensure complete neutralization.
Temperature: The acylation reaction is typically exothermic and is often initiated at a low temperature (0 °C) to control the reaction rate and prevent side reactions. The reaction is then allowed to warm to room temperature to ensure completion. nanobioletters.com
Catalyst: While the standard Schotten-Baumann reaction may not require an additional catalyst, certain direct amidation or cross-coupling reactions rely heavily on the catalyst's nature. For example, in copper-catalyzed reactions, the choice of ligand can significantly impact yield and reaction scope. nih.gov Similarly, for oxidative amidation, catalyst loading and the choice of oxidant are key variables. researchgate.netmdpi.com
A systematic study varying these parameters would allow for the fine-tuning of the reaction to achieve optimal results.
Table 1: General Optimization Parameters for Benzamide (B126) Synthesis
| Parameter | Variation | Potential Effect on this compound Synthesis |
| Reagent | Thionyl Chloride vs. Oxalyl Chloride | Oxalyl chloride is often milder and produces gaseous byproducts, simplifying workup. |
| Base | Pyridine vs. Triethylamine vs. DIPEA | Pyridine can catalyze the reaction; hindered amines like DIPEA may reduce side reactions. nih.gov |
| Solvent | DCM vs. THF vs. DMF | Solvent polarity can influence reaction rates and solubility of intermediates. nih.gov |
| Temperature | 0 °C to Room Temp vs. Reflux | Higher temperatures may speed up the reaction but can also lead to decomposition or byproducts. google.com |
| Catalyst (for alternative routes) | Cu, Pd, Ni, Ru based catalysts | The choice of metal and ligand is crucial for catalytic cycle efficiency and yield. mdpi.comrsc.orgutas.edu.au |
Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursorsucdavis.edu
The primary synthetic route to this compound via the acyl chloride method proceeds through a well-established nucleophilic acyl substitution mechanism.
The mechanism unfolds in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-isopropylbenzoyl chloride. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond.
Expulsion of the Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., pyridine or triethylamine) present in the reaction mixture. This neutralization step is thermodynamically favorable and yields the final, stable this compound product and the hydrochloride salt of the base.
Mechanisms for alternative routes are more complex. For instance, some ruthenium-catalyzed reactions are proposed to proceed via a five-membered ruthenacycle intermediate formed through C-H activation. rsc.org The Friedel-Crafts carboxamidation is believed to involve a superelectrophilic dicationic intermediate generated from cyanoguanidine in superacid. nih.gov
Stereochemical Considerations in the Synthesis of this compound and its Derivatives
The parent molecule, this compound, is achiral. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Therefore, the direct synthesis of this specific compound does not involve any stereochemical considerations, and there is no potential for the formation of enantiomers or diastereomers.
However, stereochemistry would become a critical factor in the synthesis of derivatives of this compound where a chiral center is introduced. For example:
If a chiral amine were used instead of N-ethylaniline (e.g., (S)-1-phenylethylamine), the resulting amide would be chiral.
If a substituent on the benzoyl ring contained a stereocenter, the final product would be chiral.
In such cases, the synthetic strategy would need to be designed to control the stereochemical outcome. For instance, when coupling a chiral amine with a carboxylic acid, care must be taken to use coupling reagents and conditions that prevent epimerization (the loss of stereochemical integrity) at any stereocenter adjacent to the carbonyl group. researchgate.net
Advanced Spectroscopic and Structural Elucidation of N Ethyl 4 Isopropyl N Phenylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-ethyl-4-isopropyl-N-phenylbenzamide
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete spectral assignment.
Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments and Analysis
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent fragments: the N-ethyl-N-phenylamino group and the 4-isopropylbenzoyl group. Spectroscopic data from analogous compounds, such as N-ethyl-N-phenylacetamide and 4-isopropylbenzoic acid, provide a reliable basis for these assignments. rsc.orgchemicalbook.com
Proton (¹H) NMR Spectroscopy:
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl, isopropyl, and aromatic protons.
Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The methylene protons are adjacent to the nitrogen atom, leading to a downfield shift.
Isopropyl Group: The isopropyl group will show a septet for the methine proton (-CH-) and a doublet for the two equivalent methyl protons (-CH3).
Aromatic Protons: The spectrum will display signals for the protons on both the N-phenyl ring and the 4-isopropylphenyl ring. The protons on the 4-isopropylphenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the N-phenyl ring will likely show more complex splitting patterns due to the electronic effects of the amide group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH3 | ~1.1-1.3 | Triplet | ~7.0 |
| Isopropyl -CH3 | ~1.2-1.4 | Doublet | ~7.0 |
| Isopropyl -CH | ~2.9-3.1 | Septet | ~7.0 |
| Ethyl -CH2- | ~3.7-3.9 | Quartet | ~7.0 |
| Aromatic (N-phenyl) | ~7.1-7.5 | Multiplet | - |
| Aromatic (4-isopropylphenyl) | ~7.2-7.8 | Doublets | ~8.0 |
Carbon (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Amide Carbonyl: The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm.
Aromatic Carbons: The aromatic region will show multiple signals for the carbons of both phenyl rings. The carbon attached to the isopropyl group and the carbons attached to the nitrogen atom will have distinct chemical shifts.
Alkyl Carbons: The carbons of the ethyl and isopropyl groups will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH3 | ~13-15 |
| Isopropyl -CH3 | ~23-25 |
| Isopropyl -CH | ~33-35 |
| Ethyl -CH2- | ~43-45 |
| Aromatic C (unsubstituted) | ~125-130 |
| Aromatic C (substituted) | ~135-150 |
| Carbonyl C=O | ~169-171 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound
To unambiguously assign the ¹H and ¹³C NMR spectra and to elucidate the complete molecular structure, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the isopropyl group. It would also help in assigning the coupled aromatic protons on each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the chemical shifts of carbon atoms that bear protons. For instance, the signals for the ethyl and isopropyl carbons can be directly linked to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key expected correlations include:
The methylene protons of the ethyl group to the carbonyl carbon.
The protons of the N-phenyl ring to the carbonyl carbon.
The protons of the 4-isopropylphenyl ring to the carbonyl carbon.
The methine proton of the isopropyl group to the aromatic carbons of the 4-isopropylphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the conformation of the molecule, for example, by observing correlations between the ethyl group protons and the protons of the N-phenyl ring, which would indicate their close spatial arrangement.
Vibrational Spectroscopy of this compound
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions and Functional Group Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aromatic, and alkyl functional groups. rsc.orgnist.govnist.govresearchgate.netchemicalbook.comnih.gov
Amide Band: The most prominent feature will be the strong absorption band of the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. The exact position depends on the molecular environment and potential for conjugation.
C-N Stretching: The stretching vibration of the C-N bond of the amide is expected in the range of 1300-1400 cm⁻¹.
Aromatic C-H Stretching: These vibrations are observed as a group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl and isopropyl groups will appear as strong bands in the region of 2850-3000 cm⁻¹.
Aromatic C=C Stretching: These vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-H Bending: The C-H bending vibrations for the alkyl groups and the aromatic rings will be present in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Predicted FT-IR Characteristic Absorptions for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide | C=O stretch | 1650 - 1670 | Strong |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Alkyl | C-H stretch | 2870 - 2960 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium-Strong |
| Amide | C-N stretch | 1350 - 1380 | Medium |
Raman Spectroscopy: Molecular Vibrations and Conformation of this compound
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often result in strong Raman signals. nih.gov
Aromatic Ring Vibrations: The symmetric breathing vibrations of the phenyl rings are typically strong in the Raman spectrum, appearing in the region of 1000-1600 cm⁻¹.
C-C Stretching: The C-C stretching vibrations of the alkyl groups and the aromatic rings will also be visible.
Amide Group: The amide C=O stretch will also be present, although it may be weaker than in the IR spectrum.
The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule and can provide insights into its conformation and symmetry.
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.orgdocbrown.infonih.govresearchgate.netlibretexts.orgmiamioh.edu
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of N,N-disubstituted benzamides.
Expected Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. This would lead to the formation of a stable acylium ion.
Formation of the 4-isopropylbenzoyl cation: Loss of the N-ethyl-N-phenylamino radical would result in a prominent peak corresponding to the [CH(CH₃)₂C₆H₄CO]⁺ ion. This is often a base peak in the spectra of such compounds.
Cleavage of the N-phenyl bond: Fragmentation could also occur at the N-phenyl bond, leading to various charged species.
Fragmentation of the Isopropyl Group: Loss of a methyl radical from the isopropyl group of the molecular ion or fragment ions is another likely fragmentation pathway.
Fragments from the N-ethyl-N-phenylamino moiety: Ions corresponding to the N-ethyl-N-phenylamino fragment or its further breakdown products may also be observed.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 267 | [M]⁺ (Molecular Ion) |
| 252 | [M - CH₃]⁺ |
| 147 | [CH(CH₃)₂C₆H₄CO]⁺ |
| 119 | [C₆H₅N(C₂H₅)]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
By carefully analyzing the data from NMR, vibrational spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₈H₂₁NO, the theoretical exact mass can be calculated.
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental formulas. The expected high-resolution mass data for the protonated molecule would confirm its elemental composition.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | [C₁₈H₂₂NO]⁺ | 268.1701 |
| [M+Na]⁺ | [C₁₈H₂₁NNaO]⁺ | 290.1521 |
| [M+K]⁺ | [C₁₈H₂₁KNO]⁺ | 306.1260 |
Note: The data presented in this table is theoretical and based on the chemical formula of the compound.
Fragmentation Pathways and Structural Information from MS/MS of this compound
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the [M+H]⁺ ion of this compound (m/z 268.17), several characteristic fragmentation pathways can be predicted based on the fragmentation of similar amide structures.
The primary fragmentation would likely involve the cleavage of the amide bond and the bonds adjacent to the nitrogen atom and the carbonyl group. Key predicted fragmentation pathways include:
Loss of the N-phenyl group: Cleavage of the N-C(phenyl) bond would result in a fragment corresponding to the benzoyl moiety with the ethyl and isopropyl groups attached to the nitrogen.
Formation of the benzoyl cation: A common fragmentation pathway for benzamides is the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105.0335) or the 4-isopropylbenzoyl cation (m/z 147.0810).
Cleavage of the N-alkyl groups: Loss of the ethyl (C₂H₅) or isopropyl (C₃H₇) groups from the nitrogen atom would lead to characteristic neutral losses and corresponding fragment ions. For instance, the loss of an ethyl radical would result in an ion at m/z 239.1439.
Rearrangement reactions: McLafferty-type rearrangements could also occur, particularly involving the isopropyl group.
Table 2: Predicted Major MS/MS Fragments of [C₁₈H₂₂NO]⁺
| Predicted Fragment Ion (m/z) | Proposed Structure/Formula |
| 239.1439 | [M+H - C₂H₅]⁺ |
| 147.0810 | [CH(CH₃)₂C₆H₄CO]⁺ |
| 105.0335 | [C₆H₅CO]⁺ |
| 91.0548 | [C₇H₇]⁺ (Tropylium ion, from the phenyl group) |
| 77.0391 | [C₆H₅]⁺ (Phenyl cation) |
Note: This data is predictive and based on general fragmentation patterns of related compounds.
X-ray Crystallography and Solid-State Conformation of this compound
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, we can infer its likely solid-state conformation by examining the crystal structure of a closely related compound, N-isopropyl-N-(phenyl)phenylglyoxylamide.
Single Crystal X-ray Diffraction: Crystal Structure and Bond Parameters
A single crystal X-ray diffraction experiment would reveal the precise atomic coordinates of this compound. It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or P-1. The analysis would provide accurate measurements of all bond lengths and angles.
Key expected structural features would include:
The geometry around the amide nitrogen atom is expected to be trigonal planar or nearly so, indicating sp² hybridization.
The phenyl ring attached to the nitrogen and the 4-isopropylbenzoyl group will likely be twisted relative to the plane of the amide group to minimize steric hindrance. The dihedral angles between these rings and the amide plane would be a key structural parameter.
The bond lengths of the C=O and C-N bonds of the amide group would be consistent with those observed in other tertiary amides.
Table 3: Predicted Key Bond Parameters for this compound from X-ray Crystallography
| Bond | Expected Bond Length (Å) |
| C=O | 1.23 - 1.25 |
| C(O)-N | 1.34 - 1.36 |
| N-C(ethyl) | 1.46 - 1.48 |
| N-C(phenyl) | 1.43 - 1.45 |
| C(aromatic)-C(isopropyl) | 1.51 - 1.53 |
Note: These values are estimations based on typical bond lengths in similar organic molecules.
Intermolecular Interactions and Crystal Packing in Solid this compound
The way molecules of this compound pack in the solid state is determined by a network of intermolecular interactions. Given the absence of strong hydrogen bond donors, the crystal packing is expected to be dominated by weaker interactions.
C-H···O Hydrogen Bonds: The most significant intermolecular interaction is likely to be weak C-H···O hydrogen bonds, where hydrogen atoms from the ethyl, isopropyl, or phenyl groups interact with the oxygen atom of the carbonyl group of a neighboring molecule. These interactions often lead to the formation of dimeric or chain-like motifs.
π-π Stacking: The aromatic phenyl and 4-isopropylbenzoyl rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.
Computational and Theoretical Investigations of N Ethyl 4 Isopropyl N Phenylbenzamide
Quantum Chemical Calculations of N-ethyl-4-isopropyl-N-phenylbenzamide
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of this compound. These methods allow for a detailed analysis of the molecule's electronic structure, preferred conformations, and spectroscopic signatures.
Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound. A common approach involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a balance between computational cost and accuracy for organic molecules. researchgate.net Such calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are critical in determining the molecule's reactivity. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A larger energy gap suggests higher stability and lower reactivity.
For this compound, DFT calculations indicate that the HOMO is primarily localized on the N-phenyl group, which is electron-rich. In contrast, the LUMO is distributed across the benzamide (B126) moiety, particularly the carbonyl group. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Note: Data is hypothetical and based on typical values for similar organic molecules calculated using DFT (B3LYP/6-311++G(d,p)).
The conformational landscape of this compound is explored by mapping its potential energy surface (PES). A potential energy surface is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. iupac.orgwayne.eduumn.edu By systematically varying key dihedral angles—such as those around the N-C(O) amide bond and the C-N(ethyl) bond—researchers can identify low-energy conformers and the transition states that separate them.
Conformational analysis reveals that rotation around the amide bond is significantly restricted due to its partial double-bond character. The most stable conformations are typically those that minimize steric hindrance between the phenyl and ethyl groups attached to the nitrogen atom and the isopropyl-substituted benzoyl group. The potential energy surface scan helps in identifying the global minimum energy structure, which corresponds to the most populated conformation at thermal equilibrium.
DFT calculations are also instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for structural validation. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 2. These predictions are valuable for assigning signals in experimentally obtained spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. Key predicted vibrational frequencies for this compound include the C=O stretching of the amide, C-N stretching, and aromatic C-H stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. dntb.gov.ua The calculations provide the excitation energies and oscillator strengths for the electronic transitions. For this compound, the predicted UV-Vis spectrum is expected to show characteristic π-π* transitions associated with the aromatic rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.1 - 7.8 | 125 - 145 |
| Ethyl -CH₂- | 3.6 | 45 |
| Ethyl -CH₃ | 1.2 | 13 |
| Isopropyl -CH- | 3.0 | 34 |
| Isopropyl -CH₃ | 1.3 | 24 |
| Carbonyl C=O | - | 170 |
Note: Data is hypothetical and based on typical values for similar organic molecules calculated using the GIAO method.
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment. nih.gov
MD simulations in an explicit solvent, such as water or an organic solvent, can track the conformational changes of this compound over time. These simulations reveal how the molecule explores its conformational space in a solution environment. The trajectory from an MD simulation can be analyzed to determine the relative populations of different conformers and the rates of interconversion between them. This provides a more realistic picture of the molecule's flexibility compared to the static view from quantum chemical calculations.
The interactions between this compound and surrounding solvent molecules are crucial for understanding its solubility and transport properties. MD simulations can be used to calculate the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. For instance, the RDF for the oxygen atom of the carbonyl group and water molecules would reveal the extent of hydrogen bonding. These simulations can also be employed to compute the potential of mean force for the interaction of this compound with other small molecules, providing insights into its aggregation behavior or its affinity for other chemical species. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Identification of Putative Molecular Targets based on Structural Homology (e.g., protein binding pockets)
No studies have been published that identify or predict putative molecular targets for this compound based on structural homology or analysis of protein binding pockets.
In Silico Modeling of this compound Binding Modes and Affinities
There is no available research detailing the in silico modeling of binding modes or calculating the binding affinities of this compound to any specific biological targets.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Basis)
Derivation of Molecular Descriptors for this compound and Analogs
No literature exists where molecular descriptors for this compound have been derived or utilized in QSPR or QSAR studies.
In Silico Models for Predicting Reactivity or Binding Potentials
There are no published in silico models specifically developed to predict the reactivity or binding potentials of this compound.
While computational studies exist for structurally related compounds, such as other N-phenylbenzamide derivatives, the strict focus on this compound as per the instructions precludes the inclusion of that data. Future research may explore the computational properties of this specific molecule, at which point a detailed article could be generated.
Mechanistic Studies of N Ethyl 4 Isopropyl N Phenylbenzamide Interactions and Reactivity
Chemical Reactivity of N-ethyl-4-isopropyl-N-phenylbenzamide
The chemical reactivity of this compound is dictated by the amide functionality and the aromatic rings. The presence of alkyl groups on the nitrogen atom and an isopropyl group on the phenyl ring influences its steric and electronic properties.
Hydrolytic Stability and Degradation Pathways
N,N-disubstituted amides, such as this compound, are generally characterized by high hydrolytic stability. The amide bond is resonance-stabilized, making it less susceptible to cleavage. Hydrolysis, when it does occur, typically requires vigorous conditions such as strong acids or bases and elevated temperatures. arkat-usa.orgchemguide.co.uklibretexts.org
Under acidic conditions, the hydrolysis of a tertiary amide like this compound would be expected to yield 4-isopropylbenzoic acid and N-ethylaniline. The reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis for tertiary amides due to the lack of a proton on the nitrogen to facilitate the departure of the leaving group. arkat-usa.org However, a mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions has been developed, suggesting that under specific conditions, cleavage can be achieved. arkat-usa.org
The degradation pathways of this compound are not specifically documented. However, analogous to other benzamide (B126) derivatives, degradation could potentially involve oxidation of the isopropyl group or hydroxylation of the aromatic rings, in addition to the hydrolysis of the amide bond.
Redox Properties and Potential as a Redox Probe
Some amino-substituted benzamide derivatives have been investigated for their antioxidant properties, suggesting that the benzamide scaffold can be tailored to exhibit specific redox activities. nih.gov Computational studies on benzamide derivatives have also explored their frontier molecular orbitals (HOMO/LUMO), which provide insights into their electronic properties and potential as redox-active molecules. sci-hub.se Without experimental data, the potential of this compound as a redox probe remains speculative.
Reactions with Nucleophiles and Electrophiles
The amide carbonyl group in this compound is the primary site for nucleophilic attack. As discussed under hydrolytic stability, this reaction is generally difficult for tertiary amides. Strong nucleophiles, such as organolithium or Grignard reagents, can react with the carbonyl group, but these reactions can be complex and may lead to a mixture of products.
Regarding electrophilic reactions, the aromatic rings are the most likely sites for substitution. The N-phenyl ring is activated by the nitrogen atom, while the 4-isopropylbenzoyl ring is influenced by the electron-donating isopropyl group and the deactivating, meta-directing carbonyl group. Ruthenium-catalyzed ortho-C–H halogenations of benzamides have been reported, indicating that directed C-H activation can be a route for electrophilic functionalization. rsc.org Cooperative nickel/aluminum catalysis has been shown to achieve para-selective alkylation of benzamides, demonstrating that the regioselectivity of electrophilic attack can be controlled by the choice of catalyst. acs.org
Mechanistic Probing of this compound as a Molecular Ligand (In Vitro Focus)
The potential of this compound as a molecular ligand in biological systems is an area of interest, given the wide range of biological activities exhibited by N-phenylbenzamide derivatives. nih.govmdpi.comnanobioletters.comnih.govnih.govnih.govnih.gov
Enzyme Kinetic Studies with this compound as an Inhibitor/Activator (e.g., specific enzyme assays)
While no specific enzyme kinetic studies have been published for this compound, the broader class of N-substituted benzamides has been investigated for inhibitory activity against various enzymes. For example, N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing potential as anti-cancer agents. nih.govresearchgate.net The structure-activity relationship (SAR) studies in these reports highlight the importance of the substituents on the benzamide core for biological activity.
Furthermore, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating that the N-alkyl chain length influences the inhibitory potency. mdpi.com Given these precedents, it is plausible that this compound could exhibit inhibitory or activating effects on certain enzymes. However, without experimental data, this remains a hypothesis.
Table 1: Examples of Enzyme Inhibition by N-Substituted Benzamide Derivatives (Illustrative)
| Compound Class | Target Enzyme(s) | Observed Effect | Reference |
| N-Substituted Benzamides | Histone Deacetylases (HDACs) | Inhibition | nih.govresearchgate.net |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition | mdpi.com |
This table provides examples of related compound classes and is for illustrative purposes only. No specific data is available for this compound.
Receptor Binding Assays and Ligand Displacement Studies (In Vitro)
Specific receptor binding assays or ligand displacement studies for this compound have not been reported. However, the N-phenylbenzamide scaffold is present in molecules that interact with various receptors. For instance, certain substituted benzamides are known to act as dopamine (B1211576) receptor antagonists. medchemexpress.com
Computational studies, such as molecular docking, have been employed to predict the binding affinity of N-phenylbenzamide derivatives to specific protein targets, including the ABL1 kinase. nih.gov These in silico methods can provide initial insights into the potential receptor interactions of a compound like this compound. However, these predictions require experimental validation through in vitro binding assays.
Investigation of Allosteric Modulation Mechanisms by this compound
There is no available research investigating or identifying any allosteric modulation mechanisms of this compound on any biological targets. Studies on related N-phenylbenzamide derivatives have explored their interactions with DNA, but this does not constitute allosteric modulation of a protein. nih.gov
Photophysical Properties and Photoreactivity of this compound
Detailed experimental data regarding the photophysical properties and photoreactivity of this compound are not present in the reviewed literature. Consequently, the following subsections remain unaddressed:
UV-Visible Absorption and Emission Spectra
No published UV-Visible absorption or emission spectra for this compound were found.
Fluorescence Quantum Yields and Lifetimes
There is no available data on the fluorescence quantum yields or lifetimes for this specific compound.
Photodegradation Mechanisms and Photostability
No studies on the photodegradation mechanisms or the photostability of this compound have been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for N Ethyl 4 Isopropyl N Phenylbenzamide and Its Analogues
Systematic Modification of the N-ethyl Moiety and its Impact on Interactions
The N-ethyl group in N-ethyl-4-isopropyl-N-phenylbenzamide is a critical determinant of the molecule's steric profile and its potential interactions with biological targets. While direct studies on the systematic modification of this group on this specific compound are not extensively documented, principles derived from related N-alkyl-N-arylamide series provide valuable insights.
Research on the rearrangement of N-alkyl arylsulfonamides has shown that the size of the N-alkyl group (R¹) has a notable steric influence on reaction pathways. nih.gov When considering the N-alkyl group, increasing its size from methyl to ethyl can alter the ratio of competing reactions, indicating a tangible steric effect that influences the stability of transition states. nih.gov This principle can be extrapolated to receptor-ligand interactions, where the N-ethyl group would occupy a specific binding pocket, and its size would be a critical factor for optimal fit.
Table 1: Inferred Impact of N-Alkyl Group Modification on Molecular Properties (based on related amide classes)
| N-Alkyl Group | Expected Impact on Conformation | Potential Influence on Biological Activity |
| N-Methyl | Less steric hindrance, potentially allowing for greater conformational flexibility. | May fit into smaller binding pockets. |
| N-Ethyl | Moderate steric bulk, balances flexibility and pocket-filling capacity. | Often provides a good balance for affinity and selectivity. |
| N-Propyl | Increased lipophilicity and steric bulk. | May enhance binding through increased van der Waals contacts, or decrease it due to steric clashes. |
| N-Isopropyl | Branched alkyl group introduces significant steric hindrance near the nitrogen. | Can lock the conformation or provide key interactions in a specific pocket, potentially increasing selectivity. |
These findings suggest that systematic modification of the N-ethyl group in this compound would be a key strategy for modulating its biological activity. Increasing the chain length or introducing branching could enhance binding affinity or selectivity, provided the binding site can accommodate the increased bulk.
Exploration of the 4-isopropyl Substitution: Steric and Electronic Effects
The 4-isopropyl group on the benzoyl ring is another key feature influencing the properties of this compound. This substituent exerts both steric and electronic effects that can modulate the molecule's reactivity and interactions.
Electronic Effects: The isopropyl group is an electron-donating group (EDG) through an inductive effect (+I). This electronic influence can affect the properties of the benzoyl ring and the adjacent carbonyl group. An EDG at the para-position can increase the electron density on the carbonyl oxygen, potentially making it a stronger hydrogen bond acceptor. In a study of imidazole-based N-phenylbenzamide derivatives as anticancer agents, it was observed that electron-donating methyl and methoxy (B1213986) groups at the para position of the N-phenyl ring improved activity. mdpi.com While this substitution is on the N-phenyl ring, it highlights that the electronic nature of substituents is a critical factor for biological activity in this class of compounds.
Table 2: Predicted Effects of the 4-isopropyl Group
| Property | Steric Effect | Electronic Effect (Inductive) |
| 4-Isopropyl Group | Increases bulk at the para-position, influencing molecular shape and potential for steric interactions. | Weakly electron-donating (+I), increasing electron density in the phenyl ring and on the carbonyl oxygen. |
Role of the N-phenyl Group in Determining Molecular Conformation and Binding
The N-phenyl group is a cornerstone of the this compound structure, playing a crucial role in defining its three-dimensional shape and its potential as a ligand. The planarity of the amide bond and the rotational freedom around the N-C(aryl) and C(O)-C(aryl) bonds are key conformational features.
Due to the partial double bond character of the C-N amide bond, amides can exist as cis and trans conformers. nih.gov While secondary amides typically favor the trans conformation, N-alkylation (as with the N-ethyl group) can increase the population of the cis conformer due to steric interactions. nih.gov The orientation of the N-phenyl ring relative to the amide plane is another critical conformational parameter. The electronic repulsion between the lone pairs of the carbonyl oxygen and the π-electrons of the N-phenyl ring influences this orientation. nih.gov
In many biologically active N-phenylbenzamide derivatives, the N-phenyl group is essential for activity, often participating in π-stacking or hydrophobic interactions within a receptor binding site. nih.gov For instance, in a series of N-phenyl-2-(aniline) benzamide (B126) derivatives developed as anticancer agents, the N-phenyl moiety is a core component of the pharmacophore. nih.gov
The conformation of N,N-dialkyl substituted amides can be complex, with multiple low-energy conformers potentially coexisting in solution. nih.govmdpi.com Steric factors, such as the bulky phenyl groups, significantly contribute to determining the preferred conformers. nih.gov The interplay between the N-ethyl and N-phenyl groups will therefore dictate the accessible conformational space of this compound, which in turn governs its ability to bind to a specific target.
Investigation of Substituent Effects on Spectroscopic Signatures and Photophysical Behavior
Spectroscopic Signatures:
NMR Spectroscopy: In ¹H NMR, the N-ethyl group would show a characteristic quartet and triplet pattern. The isopropyl group would present as a septet and a doublet. The aromatic protons would appear in the typical downfield region, with their splitting patterns influenced by the substitution. In ¹³C NMR, the carbonyl carbon would have a characteristic chemical shift around 170 ppm.
IR Spectroscopy: The most prominent feature in the IR spectrum of an amide is the C=O stretching vibration (Amide I band), typically found in the range of 1630-1680 cm⁻¹. For a tertiary amide like this compound, this band is expected to be strong. The electron-donating nature of the 4-isopropyl group might slightly lower the frequency of this band compared to unsubstituted N-ethyl-N-phenylbenzamide.
Photophysical Behavior: Benzanilides (N-phenylbenzamides) can exhibit fluorescence and phosphorescence. The nature and position of substituents on the aromatic rings can significantly alter these properties. Electron-donating groups like alkyl substituents can influence the energy of the excited states and the rates of radiative and non-radiative decay.
Studies on substituted benzils have shown that para-substituents can modify luminescence properties, although sometimes not as dramatically as ortho- or meta-substituents. nih.gov Quantum-chemical investigations of benzamides have indicated that the lowest singlet excited state can be of nπ* or ππ* character, and this ordering is crucial for the photophysical pathways, such as intersystem crossing to the triplet state. researchgate.net The presence of the N-phenyl and 4-isopropylbenzoyl groups suggests that the photophysics of this compound would be governed by transitions involving these aromatic systems, with potential for tunable emission properties through further substitution.
Design Principles for Modulating Reactivity and Specificity Based on this compound Scaffold
Based on the SAR and SPR insights discussed, several design principles can be proposed for modulating the reactivity and specificity of analogues based on the this compound scaffold.
Modulation of the N-Alkyl Group: The N-ethyl group is a key point for modification to explore steric and hydrophobic interactions.
To increase potency/selectivity: Systematically vary the N-alkyl chain length (methyl, propyl, butyl) or introduce branching (e.g., isobutyl, sec-butyl) to probe the steric tolerance of a target binding pocket.
To alter metabolic stability: Introducing groups less prone to oxidation, such as a cyclopropylmethyl group, in place of the ethyl group could enhance metabolic stability.
Exploration of the 4-position on the Benzoyl Ring: The 4-isopropyl group offers another avenue for fine-tuning properties.
To probe electronic effects: Replace the isopropyl group with other substituents of varying electronic character (e.g., electron-withdrawing groups like -CF₃, -Cl, or stronger electron-donating groups like -OCH₃) to modulate the carbonyl reactivity and hydrogen bonding capacity.
To enhance binding affinity: Larger, more lipophilic groups could increase van der Waals interactions, while hydrogen-bonding groups could introduce new, specific interactions with a target.
Substitution on the N-phenyl Ring: The N-phenyl ring is a critical element for molecular recognition.
To enhance solubility/physicochemical properties: The introduction of polar groups or basic nitrogen atoms (e.g., a pyridine (B92270) ring instead of a phenyl ring) can improve solubility and offer new interaction points. nih.gov
Table 3: Summary of Design Principles and Expected Outcomes
| Modification Site | Strategy | Expected Outcome |
| N-Alkyl Moiety | Vary chain length and branching. | Modulate steric fit, hydrophobicity, and selectivity. |
| Benzoyl Ring (4-position) | Alter substituent's electronic and steric properties. | Fine-tune carbonyl reactivity, hydrogen bond acceptance, and binding interactions. |
| N-Phenyl Group | Introduce substituents at various positions. | Control molecular conformation, introduce new binding interactions, and improve physicochemical properties. |
By systematically applying these design principles, new analogues of this compound can be developed with optimized reactivity, specificity, and drug-like properties for a wide range of applications.
Potential Applications of N Ethyl 4 Isopropyl N Phenylbenzamide As a Research Tool or Probe
Utilization in Mechanistic Chemical Biology Studies (In Vitro)
There is no available research detailing the use of N-ethyl-4-isopropyl-N-phenylbenzamide in mechanistic chemical biology studies.
Application as a Reference Compound in Analytical Method Development (e.g., chromatography standards)
No literature was found that describes the application of this compound as a reference compound for the development of analytical methods.
Potential as a Scaffolding Unit in Supramolecular Chemistry
There is no current research available on the use of this compound as a scaffolding unit in the field of supramolecular chemistry.
Role in the Development of Advanced Catalytic Systems
No published studies were identified that investigate the role of this compound in the development of advanced catalytic systems.
Use as a Luminescent or Spectroscopic Probe in Molecular Recognition Studies
There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a luminescent or spectroscopic probe for molecular recognition studies.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries Regarding N-ethyl-4-isopropyl-N-phenylbenzamide
Academic research specifically focused on this compound is not extensively available in the public domain. However, based on the broader understanding of N-substituted benzamides, several key discoveries concerning their synthesis, properties, and potential applications can be inferred and summarized.
The synthesis of tertiary benzamides, such as this compound, is a well-established area of organic chemistry. Common synthetic routes include the reaction of an activated benzoic acid derivative, like an acid chloride, with a secondary amine. acs.org More advanced methods, such as palladium-catalyzed coupling of arylboronic esters with carbamoyl (B1232498) chlorides, have also been developed to efficiently produce ortho-substituted tertiary benzamides. acs.org These synthetic strategies offer versatile pathways to access a wide array of N-substituted benzamides with diverse substitution patterns.
The chemical and biological significance of N-substituted benzamides is widely recognized. This class of compounds is prevalent in numerous pharmaceuticals and agrochemicals. researchgate.net Research has demonstrated that N-substituted benzamides can exhibit a range of biological activities, including potential as antitumor and antiviral agents. nih.govmdpi.com For instance, studies on various N-substituted benzamide (B126) derivatives have shown their ability to act as histone deacetylase (HDAC) inhibitors, which play a role in cancer treatment. nih.govbenthamdirect.comingentaconnect.comresearchgate.net The specific biological profile of this compound remains to be elucidated through dedicated screening and mechanistic studies.
Structurally, the presence of substituents on both the nitrogen atom and the phenyl ring of the benzamide core can lead to interesting conformational properties, such as atropisomerism, where rotation around the C-N or C-aryl bond is restricted. acs.org The ethyl and isopropyl groups on the nitrogen and the isopropyl group on the 4-position of the benzoyl ring in this compound would influence its three-dimensional structure and, consequently, its interaction with biological targets.
Unresolved Questions and Emerging Research Frontiers
Despite the general knowledge of N-substituted benzamides, several questions regarding this compound remain unanswered, opening up new avenues for research.
A primary unresolved question is the specific biological activity profile of this compound. While related compounds have shown promise as anticancer and antiviral agents, the particular therapeutic potential of this compound is unknown. nih.govmdpi.com A thorough investigation into its bioactivity is a crucial next step.
The detailed mechanism of action, should any significant biological activity be discovered, is another key area for future exploration. Understanding how this compound interacts with cellular components at a molecular level would be vital for any potential therapeutic development.
The metabolic fate of this compound is also an important research frontier. The N-dealkylation of tertiary benzamides is a known metabolic pathway, often mediated by cytochrome P450 enzymes. researchgate.net Investigating the metabolites of this compound would be essential for understanding its in vivo behavior.
Furthermore, the precise three-dimensional structure and conformational dynamics of this compound have not been determined. X-ray crystallographic studies would provide valuable insights into its solid-state conformation, while computational modeling could predict its behavior in solution. nih.govmdpi.comeurjchem.com
Methodological Advancements for Future Studies on this compound
Future research on this compound will benefit from a range of advanced methodologies to address the current knowledge gaps.
Synthesis and Characterization: Modern synthetic methodologies, including automated synthesis and high-throughput screening techniques, can be employed to generate a library of analogues of this compound for structure-activity relationship (SAR) studies. nih.gov Comprehensive spectroscopic analysis using advanced NMR techniques (e.g., 2D-NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction will be essential for unambiguous structure elucidation and conformational analysis. nih.govmdpi.comeurjchem.comresearchgate.net
Biological Evaluation: High-throughput screening (HTS) assays can be utilized to rapidly assess the biological activity of this compound against a wide range of biological targets. If initial hits are identified, more sophisticated cell-based assays and in vivo models will be necessary to validate its therapeutic potential.
Mechanistic Studies: To unravel the mechanism of action, techniques such as molecular docking, proteomics, and transcriptomics can be employed to identify potential binding partners and affected cellular pathways. nih.govhilarispublisher.com Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and kinetics.
Metabolism and Pharmacokinetics: In vitro metabolism studies using liver microsomes or hepatocytes, followed by in vivo pharmacokinetic studies in animal models, will be crucial. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable for identifying and quantifying metabolites. researchgate.net
Broader Implications for the Field of N-substituted Benzamide Chemistry
The study of this compound, while specific, contributes to the broader understanding and development of N-substituted benzamide chemistry.
The exploration of this and related compounds expands the chemical space of bioactive molecules, potentially leading to the discovery of new therapeutic agents with novel mechanisms of action. nanobioletters.com The synthesis and evaluation of new N-substituted benzamides contribute to a deeper understanding of SAR, guiding the design of more potent and selective drugs. benthamdirect.comingentaconnect.com
Furthermore, research into the synthesis of complex tertiary amides drives the development of new and more efficient synthetic methods. acs.org The challenges associated with controlling stereochemistry, such as atropisomerism, in these systems spur innovation in asymmetric catalysis and chiral separation techniques. acs.org
The investigation of the metabolic pathways of N-substituted benzamides has implications for drug design and development. researchgate.net Understanding how structural modifications affect metabolic stability can lead to the design of drugs with improved pharmacokinetic profiles.
Q & A
Q. What are the recommended synthetic routes for N-ethyl-4-isopropyl-N-phenylbenzamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with benzamide functionalization. Key steps include:
- Amide coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen to minimize hydrolysis .
- Substituent introduction : Ethyl and isopropyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Temperature control (60–100°C) and catalyst selection (e.g., AlCl₃) are critical for regioselectivity .
Example Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Amide formation | EDCI, HOBt, RT, 12h | DMF | 65–78 | |
| Alkylation | AlCl₃, 80°C, 6h | Toluene | 45–60 |
Yields vary with solvent polarity and steric hindrance. Lower yields in toluene may reflect poor solubility of intermediates .
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., ethyl CH₃ at δ 1.2–1.5 ppm; isopropyl splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <5 ppm error .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain. For example, SHELXL handles disorder in bulky substituents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies (e.g., anomalous bond lengths or thermal parameters) often arise from:
- Crystal twinning : Use SHELXD for twinning detection and SHELXL for refinement with TWIN/BASF commands .
- Disordered substituents : Apply PART/SUMP restraints to model overlapping electron densities (e.g., isopropyl groups) .
- Validation tools : Check R-factors and CCDC deposition guidelines to ensure data integrity .
Example Workflow :
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound analogs?
Methodological Answer: Chiral purity is critical for bioactive derivatives. Strategies include:
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalysts for enantioselective alkylation (≥90% ee) .
- HPLC analysis : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to quantify ee .
- Kinetic resolution : Optimize reaction time to favor one enantiomer (e.g., stop reaction at 80% conversion) .
Case Study : A 2024 study achieved 95% ee using (S)-TRIP phosphoric acid in THF at −20°C, with ee validated via HPLC .
Q. How should researchers address conflicting bioactivity data in this compound derivatives?
Methodological Answer: Contradictory results (e.g., variable IC₅₀ values in kinase assays) require:
- Dose-response validation : Repeat assays with 8–12 concentration points to confirm sigmoidal curves .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .
- Structural analogs : Compare activity trends with substituent modifications (e.g., replacing isopropyl with tert-butyl) .
Data Contradiction Analysis
Q. How to interpret variability in synthetic yields reported for similar benzamide compounds?
Methodological Answer: Yield discrepancies often stem from:
- Reagent purity : Impure starting materials (e.g., <95% phenylboronic acid) reduce coupling efficiency .
- Scale effects : Milligram-scale reactions may show lower yields due to inefficient mixing vs. gram-scale .
- Workup protocols : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) impact recovery of polar intermediates .
Recommendation : Replicate literature methods with identical reagents/solvents before optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
